molecular formula C21H25N5O5 B14093390 ethyl 4-[3-(2-methoxyethyl)-1-methyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl]benzoate

ethyl 4-[3-(2-methoxyethyl)-1-methyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl]benzoate

Cat. No.: B14093390
M. Wt: 427.5 g/mol
InChI Key: LTIWNDPMFIGTIA-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(2-methoxyethyl)-1-methyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl]benzoate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of ethyl 4-[3-(2-methoxyethyl)-1-methyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl]benzoate involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the pyrimido[2,1-f]purin core, followed by the introduction of the benzoate group. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 4-[3-(2-methoxyethyl)-1-methyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups within the compound. Common reagents include sodium hydroxide or potassium tert-butoxide.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 4-[3-(2-methoxyethyl)-1-methyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl]benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 4-[3-(2-methoxyethyl)-1-methyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key signaling pathways within cells.

Comparison with Similar Compounds

Ethyl 4-[3-(2-methoxyethyl)-1-methyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl]benzoate can be compared with similar compounds such as:

    N-(2-methoxyethyl)-1,2,3,4-tetrahydroisoquinoline: This compound shares the 2-methoxyethyl group but has a different core structure.

    1-ethyl-3-(2-methoxyethyl)urea: This compound also contains the 2-methoxyethyl group but differs in its overall structure and functional groups.

Properties

Molecular Formula

C21H25N5O5

Molecular Weight

427.5 g/mol

IUPAC Name

ethyl 4-[3-(2-methoxyethyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-9-yl]benzoate

InChI

InChI=1S/C21H25N5O5/c1-4-31-19(28)14-6-8-15(9-7-14)24-10-5-11-25-16-17(22-20(24)25)23(2)21(29)26(18(16)27)12-13-30-3/h6-9H,4-5,10-13H2,1-3H3

InChI Key

LTIWNDPMFIGTIA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC

Origin of Product

United States

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